N-(3-acetylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-11(23)12-5-3-6-13(9-12)20-16(24)10-22(2)18-21-17-14(19)7-4-8-15(17)25-18/h3-9H,10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQXORHNLPTJGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally related benzothiazole-acetamide derivatives, focusing on synthesis, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison of Benzothiazole-Acetamide Derivatives
Key Comparative Insights:
Structural Variations and Bioactivity: The target compound’s methylamino linker and 3-acetylphenyl group distinguish it from analogs like GB30 (thiazolidinedione warhead) and 5a–m (heterocyclic substituents). These differences may alter solubility, metabolic stability, and target specificity . N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide () demonstrates that aryl substitutions at the benzothiazole’s 6-position enhance urease inhibition, suggesting the target compound’s 3-acetylphenyl group could similarly optimize binding .
Synthesis and Characterization :
- Most analogs (e.g., GB30 , 5a–m ) are synthesized via nucleophilic substitution or coupling reactions, yielding 58–89% . The target compound likely follows similar routes, given its acetamide and benzothiazole backbone.
- Spectroscopic data (IR, NMR, LCMS) are critical for confirming structures across all compounds, as seen in and .
Biological Performance: GSK1570606A () highlights the importance of fluorophenyl groups in targeting bacterial enzymes, supporting the hypothesis that the target compound’s 4-fluorobenzo[d]thiazole moiety may enhance antimicrobial or enzyme-inhibitory effects . Compound 5d () underscores the role of sulfur-containing linkers (e.g., thioether) in anti-inflammatory activity, whereas the target compound’s methylamino linker may favor different interactions .
Thermal Stability :
- High melting points (240–294°C) in analogs like GB30 and N-(6-arylbenzo[d]thiazol-2-yl)acetamides suggest strong crystalline packing, likely due to hydrogen bonding from amide and heterocyclic groups .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(3-acetylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide?
Methodological Answer: Synthesis typically involves multi-step reactions. Key steps include:
- Amide bond formation : Reacting 4-fluorobenzo[d]thiazol-2-amine derivatives with activated acetamide precursors under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Solvent selection : Use polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility and reaction efficiency .
- Catalysts : Triethylamine (TEA) or similar bases to facilitate deprotonation and improve yields .
- Temperature control : Maintain 60–80°C for amidation steps to balance reaction rate and side-product minimization .
Q. How can researchers confirm the molecular structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify connectivity of the acetylphenyl, fluorobenzo[d]thiazole, and methylamino groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected ~385 g/mol) and isotopic patterns for fluorine .
- HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .
Q. What are the preliminary biological screening strategies for this compound?
Methodological Answer:
- In vitro antimicrobial assays : Test against Gram-positive (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli), and fungi (e.g., C. albicans) using broth microdilution to determine minimum inhibitory concentrations (MICs) .
- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) to evaluate selectivity indices .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Structural analogs comparison : Compare MIC values of derivatives with varying substituents (e.g., electron-withdrawing groups like -Cl or -NO₂ enhance activity) .
- LogP analysis : Use computational tools (e.g., ChemDraw) to correlate lipophilicity with membrane permeability; higher logP values (>3.5) often improve antimicrobial efficacy .
- Dose-response curves : Validate activity across multiple replicates to distinguish true potency from assay variability .
Q. What experimental approaches are recommended for elucidating the mechanism of action?
Methodological Answer:
- Enzyme inhibition assays : Screen against kinases (e.g., EGFR) or microbial enzymes (e.g., dihydrofolate reductase) using fluorogenic substrates .
- Molecular docking : Model interactions with target proteins (e.g., PDB: 1M17) to identify binding motifs, focusing on the fluorobenzo[d]thiazole moiety’s role in hydrogen bonding .
- Transcriptomic profiling : RNA-seq on treated bacterial/fungal cells to identify dysregulated pathways (e.g., cell wall synthesis) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?
Methodological Answer:
- Substituent variation : Synthesize derivatives with halogens (-F, -Cl) at the 3-acetylphenyl position or methylamino group modifications .
- Pharmacophore mapping : Identify critical moieties (e.g., fluorobenzo[d]thiazole) using 3D-QSAR models (e.g., CoMFA) .
- In silico ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles (e.g., bioavailability >30%) .
Q. What strategies address low yield or side-product formation during synthesis?
Methodological Answer:
- Protective groups : Temporarily shield reactive amines with Boc or Fmoc groups during intermediate steps .
- Solvent optimization : Switch to DMSO for polar intermediates to reduce dimerization .
- Purification techniques : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure product .
Data Contradiction Analysis
Q. How should researchers interpret conflicting MIC values reported in literature for similar compounds?
Methodological Answer:
- Strain-specific variability : Compare MICs against standardized strains (e.g., ATCC 25923 for S. aureus) to control for genetic differences .
- Assay conditions : Note differences in inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL) or growth media (Mueller-Hinton vs. RPMI) that affect results .
- Structural nuances : Evaluate substituent positions (e.g., para-fluoro vs. meta-chloro) that alter steric/electronic interactions with targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
